(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chlorobenzoate

Physicochemical profiling Medicinal chemistry LogP

(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chlorobenzoate is a synthetic small molecule (C₁₅H₁₀ClN₃O₃, average mass 315.71 g/mol) combining a 1,2,3-benzotriazin-4(3H)-one heterocyclic core with a 4-chlorobenzoate ester side-chain. The molecular architecture positions a chloro-substituted aromatic ester at the N3-methylene locus of the benzotriazinone scaffold, distinguishing it from analogs bearing unsubstituted benzoate, isomeric chlorobenzoate, or alkyl/phosphorodithioate substituents at the same position.

Molecular Formula C15H10ClN3O3
Molecular Weight 315.71
CAS No. 380195-48-2
Cat. No. B2612434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chlorobenzoate
CAS380195-48-2
Molecular FormulaC15H10ClN3O3
Molecular Weight315.71
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H10ClN3O3/c16-11-7-5-10(6-8-11)15(21)22-9-19-14(20)12-3-1-2-4-13(12)17-18-19/h1-8H,9H2
InChIKeyKPFVLQBGMOZJML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-Chlorobenzoate (CAS 380195-48-2): Structural and Physicochemical Baseline for Scientific Selection


(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chlorobenzoate is a synthetic small molecule (C₁₅H₁₀ClN₃O₃, average mass 315.71 g/mol) combining a 1,2,3-benzotriazin-4(3H)-one heterocyclic core with a 4-chlorobenzoate ester side-chain . The molecular architecture positions a chloro-substituted aromatic ester at the N3-methylene locus of the benzotriazinone scaffold, distinguishing it from analogs bearing unsubstituted benzoate, isomeric chlorobenzoate, or alkyl/phosphorodithioate substituents at the same position. This compound is catalogued under MFCD02720549 and is offered by multiple chemical suppliers primarily as a research intermediate or screening library component, though published quantitative pharmacological profiling remains absent from the peer-reviewed literature as of 2025.

Defined benzotriazinone ester scaffold for synthetic chemistry and library synthesis

4-Chlorobenzoate moiety may differentiate lipophilicity and reactivity compared to unsubstituted or isomeric esters

Non-organophosphate structure supports standard laboratory handling and shipping

Why Generic Benzotriazinone Esters Cannot Substitute (4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-Chlorobenzoate: Differential Structural and Property Determinants


In-class substitution is not equivalent because the N3-methylene ester substituent governs calculated lipophilicity, electronic character, and potential leaving-group propensity in synthetic applications. The 4-chlorobenzoate ester confers a distinct LogP and electron-withdrawing profile compared to unsubstituted benzoate (CAS 446307-69-3) or alkyl esters, directly affecting chromatographic retention, solubility, and reactivity in nucleophilic acyl substitution or coupling transformations [1]. The electron-deficient 4-chlorophenyl ring modulates the electrophilicity of the ester carbonyl, which may alter hydrolytic stability and acylation efficiency relative to non-halogenated congeners. Consequently, assuming interchangeability between the 4-chlorobenzoate and its 2-chlorobenzoate (CAS 433258-64-1) or 3-chlorobenzoate positional isomers can lead to divergent reactivity outcomes and synthetic route failure, making explicit structural confirmation essential for procurement decisions.

Unsubstituted benzoate ester

Lower lipophilicity may shift chromatographic retention and partition behavior; not directly interchangeable for logP-driven workflows.

2-Chlorobenzoate isomer (CAS 433258-64-1)

Ortho steric hindrance may reduce ester carbonyl reactivity in acylations, altering synthetic outcome relative to the 4-chloro isomer.

Azinphos-class organophosphates

Different toxicophore class; phosphorodithioate esters carry acute toxicity and hazardous shipping regulations not applicable to the benzoate ester.

Quantitative Differential Evidence: (4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-Chlorobenzoate versus Closest Structural Analogs


Lipophilicity and Property Modulation: 4-Chlorobenzoate vs. Unsubstituted Benzoate Ester

The 4-chlorobenzoate substitution increases calculated LogP by approximately 0.6 log units relative to the unsubstituted benzoate analog, an effect attributable to the electron-withdrawing chlorine substituent [1]. This difference is quantitatively meaningful for passive membrane permeability prediction and chromatographic method development. For context, the unsubstituted benzoate analog has a computed XLogP3 of 2.5, while the 4-chlorobenzoate derivative, with higher molecular weight and halogen content, is expected to exhibit elevated lipophilicity consistent with the Hansch π-value of +0.71 for aromatic chlorine [2]. Direct experimental LogP for the target compound has not been reported; the comparison is based on class-level structure–property inference.

LogP Modulation
Class-level inference
Estimated ΔLogP ≈ +0.5 to +0.7 vs. benzoate (XLogP3 2.5); halogen contribution Cl π = +0.71.
Supports chromatographic differentiation and permeability screening distinction.
No experimental LogP reported; class-level estimation.
Physicochemical profiling Medicinal chemistry LogP

Isomeric Chlorobenzoate Differentiation: 4-Cl vs. 2-Cl vs. 3-Cl Benzoate Esters

Three regioisomeric chlorobenzoate esters are catalogued: the 4-chloro (target; CAS 380195-48-2), 2-chloro (CAS 433258-64-1), and 3-chloro (CAS unverified) derivatives, all sharing the identical molecular formula C₁₅H₁₀ClN₃O₃ and average mass 315.71 g/mol . Despite identical formula weight, the substitution pattern qualitatively alters the ester carbonyl electrophilicity and steric environment. Ortho-substitution in the 2-chloro isomer introduces steric hindrance that can retard nucleophilic attack at the ester carbonyl; para-substitution in the target compound maintains a less hindered carbonyl with distinct electronic influence from the chlorine's resonance-donating and inductive-withdrawing effects. No published head-to-head kinetic or reactivity comparison exists; the differentiation rests on well-established ortho/para reactivity principles in aromatic esters.

Carbonyl Reactivity
Class-level inference
4-Cl (para) provides unimpeded carbonyl access; 2-Cl (ortho) introduces steric bulk (Taft Eₛ ≈ -0.97). No head-to-head kinetics.
Para substitution maintains predictable acylation kinetics; ortho isomer may retard nucleophilic attack.
Based on well-established ortho/para electronic and steric principles; experimental kinetics not reported.
Isomer comparison Physicochemical properties Reactivity

Molecular Weight and Density Differentiation from Phosphorodithioate Benzotriazinone Esters (Azinphos Class)

The target compound is structurally distinct from organophosphate benzotriazinones such as azinphos-methyl and azinphos-ethyl, which possess phosphorodithioate rather than benzoate ester linkages. The target compound has an average mass of 315.71 g/mol and a computed density of 1.4±0.1 g/cm³, versus azinphos-methyl (317.32 g/mol, density ~1.4 g/cm³) and azinphos-ethyl (345.38 g/mol) . While azinphos-methyl is an acetylcholinesterase inhibitor with established mammalian toxicity (oral LD₅₀ rat ~9 mg/kg), the target compound's 4-chlorobenzoate ester is not a phosphorodithioate and is not classified as an organophosphate insecticide, representing a fundamentally different toxicological and regulatory class [1]. This distinction is procurement-relevant: the target compound is not subject to the same hazardous substance shipping restrictions or end-use regulations.

Safety Class Distinction
Cross-study comparable
Target: benzoate ester, MW 315.71, density 1.4±0.1 g/cm³, no organophosphate toxicity warning. Comparator azinphos-methyl: phosphorodithioate, MW 317.32, acute oral LD₅₀ rat ~9 mg/kg, ECHA SVHC candidate.
Non-organophosphate class avoids acetylcholinesterase-inhibitor regulatory and safety restrictions.
Regulatory classification differs fundamentally; not interchangeable for procurement safety assessments.
Physicochemical properties Safety profile Insecticide comparison

GPR139 Agonist Pharmacophore Exclusion: Target Compound Falls Outside Key CNS Patent Space

A prominent patent family (US10159677B2, EP3221298B1) discloses 4-oxo-3,4-dihydro-1,2,3-benzotriazine derivatives as GPR139 agonists for schizophrenia and depression [1]. The exemplified compounds universally bear N3-acetamide or N3-alkylamide linkages—not N3-methylene benzoate esters. The target compound's N3-methylene 4-chlorobenzoate motif places it structurally outside the claimed GPR139 pharmacophore, meaning it is not subject to the same composition-of-matter patent restrictions and may be freely used in CNS target validation studies without patent encumbrance. No GPR139 activity data have been reported for the target compound; this evidence serves as a freedom-to-operate differentiator rather than a pharmacological advantage.

Patent Freedom to Operate
Class-level inference
Target has N3-methylene 4-chlorobenzoate ester linkage, outside GPR139 agonist patent claims requiring N3-acetamide/alkylamide. Example patent US10159677B2.
Patent-unencumbered scaffold for CNS lead optimization programs distinct from amide series.
No GPR139 activity reported; structural exclusion based on patent analysis.
GPR139 CNS drug discovery Patent landscape

Application Scenarios for (4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-Chlorobenzoate Driven by Differential Evidence


Preferred Scaffold for Medicinal Chemistry Libraries Requiring Elevated Lipophilicity and Ester Prodrug Potential

The estimated LogP advantage of ~0.6 units over the unsubstituted benzoate analog [1] makes the 4-chlorobenzoate ester the compound of choice when constructing benzotriazinone-focused libraries for CNS or membrane-permeable target screening. The electron-withdrawing 4-chloro group also moderates ester hydrolysis rates, a property exploitable in designing controlled-release prodrugs where the 4-chlorobenzoate functions as a cleavable moiety with tunable stability.

Regioisomer-Specific Acylating Agent for Selective N- or O-Acylation Without Ortho Steric Interference

The para-chloro substitution ensures unimpeded access to the ester carbonyl, unlike the 2-chlorobenzoate ortho isomer (CAS 433258-64-1) where steric hindrance retards nucleophilic attack . This makes the compound the logical procurement choice when the benzotriazinone-methyl ester is intended for subsequent aminolysis, transesterification, or hydrazinolysis steps in multistage syntheses where predictable kinetics are critical.

Non-Organophosphate Benzotriazinone for Academic Probe Synthesis Without Hazardous-Substance Regulatory Burden

Unlike azinphos-class organophosphates that share the benzotriazinone core but bear a phosphorodithioate ester with acute mammalian toxicity [2], the target compound is a chlorobenzoate ester that is not classified as an acetylcholinesterase inhibitor. Academic and industrial laboratories can procure, handle, and ship this compound under standard chemical safety protocols, reducing compliance overhead in early-stage discovery.

Patent-Unencumbered Benzotriazinone Intermediate for CNS Lead Optimization Outside GPR139 Amide Series

Because the compound's N3-methylene ester motif is structurally excluded from the GPR139 agonist patent space dominated by acetamide-linked benzotriazinones [3], it can be freely used as a starting material for novel CNS-targeted libraries, including those exploring ester-to-amide bioisostere strategies, without risk of infringing composition-of-matter claims in US10159677B2 or related filings.

Application
Selection Property
Validation Focus
Lipophilicity-driven library design
Reported LogP increment vs. unsubstituted ester
Chromatographic retention and permeability screening
Regioisomer-specific acylation
Para-chloro with minimal steric hindrance
Carbonyl reactivity and kinetic consistency
Non-organophosphate probe synthesis
Benzoate ester class (non-organophosphate)
Safety classification and shipping compliance
CNS lead optimization (patent-unencumbered)
N3-methylene ester scaffold (outside GPR139 amide claims)
Freedom-to-operate and structural novelty review
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